L-159282
Overview
Description
Mechanism of Action
Target of Action
The primary target of MK-996 is the Angiotensin II (AII) receptor . This receptor plays a crucial role in regulating blood pressure and fluid balance in the body .
Mode of Action
MK-996 acts by blocking the AII receptor . By doing so, it prevents the binding of angiotensin II, a potent vasoconstrictor, to these receptors . This blockade inhibits the vasoconstrictive effect of angiotensin II, leading to a decrease in blood pressure .
Biochemical Pathways
The action of MK-996 primarily affects the renin-angiotensin system (RAS) . The RAS is a hormone system that regulates blood pressure and fluid balance. By blocking the AII receptor, MK-996 disrupts the normal functioning of this system, leading to a decrease in blood pressure .
Pharmacokinetics
It is known to be orally active , suggesting that it is well absorbed in the gastrointestinal tract. The exact ADME (Absorption, Distribution, Metabolism, and Excretion) properties of MK-996 and their impact on its bioavailability are subjects of ongoing research.
Result of Action
The primary result of MK-996’s action is a decrease in blood pressure . By blocking the AII receptor, it prevents the vasoconstrictive action of angiotensin II, leading to vasodilation and a subsequent decrease in blood pressure .
Biochemical Analysis
Biochemical Properties
MK-996 interacts with various enzymes and proteins, playing a significant role in biochemical reactions
Cellular Effects
MK-996 influences various types of cells and cellular processes . It impacts cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of MK-996 involves complex interactions at the molecular level . These may include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
The effects of MK-996 change over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies
Dosage Effects in Animal Models
The effects of MK-996 vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses
Metabolic Pathways
MK-996 is involved in various metabolic pathways . It interacts with certain enzymes or cofactors, and may affect metabolic flux or metabolite levels
Transport and Distribution
MK-996 is transported and distributed within cells and tissues . It may interact with certain transporters or binding proteins, and may affect its localization or accumulation
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MK 996 involves a regio-selective synthesis of the imidazolutidine moiety starting from readily available malonamamidine hydrochloride and 2,4-pentanedione . The process is highly effective and involves specific reaction conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for MK 996 are not extensively documented in the public domain. the synthesis typically involves large-scale chemical reactions under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
MK 996 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions involving MK 996 include oxidizing agents, reducing agents, and various catalysts to facilitate substitution reactions. The specific conditions depend on the desired reaction and the target product .
Major Products Formed
The major products formed from the reactions involving MK 996 depend on the type of reaction. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield various substituted compounds .
Scientific Research Applications
MK 996 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in the study of angiotensin II receptor antagonists.
Biology: Investigated for its effects on biological systems, particularly in relation to blood pressure regulation.
Medicine: Explored for its potential therapeutic applications in treating hypertension and related cardiovascular conditions.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
Losartan: Another angiotensin II receptor antagonist with similar anti-hypertensive properties.
Enalapril: An angiotensin-converting enzyme inhibitor used to treat high blood pressure.
Uniqueness
MK 996 is unique due to its high selectivity and potency as a nonpeptide angiotensin II receptor antagonist. It has a long duration of action and exhibits minimal species variability, making it a valuable compound in both research and therapeutic applications .
Properties
IUPAC Name |
N-[2-[4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]phenyl]phenyl]sulfonylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28N4O3S/c1-4-27-32-28-20(2)18-21(3)31-29(28)34(27)19-22-14-16-23(17-15-22)25-12-8-9-13-26(25)38(36,37)33-30(35)24-10-6-5-7-11-24/h5-18H,4,19H2,1-3H3,(H,33,35) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIUNMFCWFYFUGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4S(=O)(=O)NC(=O)C5=CC=CC=C5)N=C(C=C2C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28N4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80166239 | |
Record name | MK 996 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80166239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
524.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157263-00-8 | |
Record name | MK 996 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157263008 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MK 996 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80166239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: MK-996 acts as a potent and selective antagonist of the angiotensin II type 1 (AT1) receptor. [] It competitively binds to the AT1 receptor, preventing angiotensin II from binding and exerting its effects. [] This antagonism inhibits the downstream effects of angiotensin II, including vasoconstriction, aldosterone release, and cellular growth. [, ]
A: The molecular formula for MK-996 is C31H31N5O3S, and its molecular weight is 553.68 g/mol. [] Spectroscopic data, unfortunately, is not readily available in the provided research papers.
A: The specific structural features of MK-996 that contribute to its high affinity and selectivity for the AT1 receptor have been studied. [, , ] While the exact SAR details are not extensively discussed in these papers, they highlight the importance of the imidazo[4,5-b]pyridine and biphenylacylsulfonamide moieties for potent AT1 receptor binding. [, , ]
A: Researchers have employed radioligand binding assays using [3H]-MK-996 to directly investigate its binding characteristics to AT1 receptors in tissues like the rat adrenal gland. [] This method revealed that MK-996 binds with high affinity (Kd = 0.47 nM) and exhibits slow dissociation kinetics (t1/2 of 103 min). []
A: MK-996 has been shown to effectively inhibit angiotensin II-induced contractile responses in isolated blood vessels like the rabbit aorta and pulmonary artery. [] Additionally, studies in dogs using the radiolabeled analog, [11C]-L-159,884, demonstrated that MK-996 effectively blocks the binding of this radioligand to AT1 receptors in the renal cortex. [] These studies highlight the in vivo efficacy of MK-996 as an AT1 receptor antagonist.
A: Yes, researchers have explored carbon-11 labeling of MK-996 to create [11C]MK-996 for potential use in PET imaging studies. [, ] While this approach showed promise, the synthesis process was considered cumbersome. [] Another study investigated the use of a related compound, [11C]-L-159,884, as a potential PET imaging agent for studying AT1 receptors. []
A: Research indicates that MK-996 can exist in various polymorphic forms, with varying solubility and stability. [] Form I was identified as the most thermodynamically stable polymorph under ambient conditions and was consistently reproducible for both lab and production scales. [] This finding underscores the importance of controlling polymorphism during drug development to ensure consistent pharmaceutical properties.
A: While the provided abstracts don't provide details on specific clinical trials, one mentions that MK-996 was "in clinical trials for the treatment of hypertension." [] This suggests it progressed beyond preclinical stages, but further information would be needed for a comprehensive understanding of its clinical evaluation.
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